N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Description
The compound N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide features a complex heterocyclic framework. Its structure includes:
- A 4,5-dihydro-1,3-thiazol-2-yl group linked via a butanamide chain.
- A thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) with a (5Z)-configured 3-methoxyphenylmethylidene substituent. This conjugated system likely influences electronic properties and bioactivity, though detailed pharmacological data are absent in the provided evidence. Structural determination methods such as SHELX or ORTEP may have been employed for crystallographic analysis.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-24-13-5-2-4-12(10-13)11-14-16(23)21(18(25)27-14)8-3-6-15(22)20-17-19-7-9-26-17/h2,4-5,10-11H,3,6-9H2,1H3,(H,19,20,22)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJOIMYHVRADR-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, characterized by a thiazole ring fused with a thiazolidine moiety. Its molecular formula is with a molecular weight of approximately 374.48 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Research indicates that thiazole derivatives often exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values lower than 10 µM against colorectal adenocarcinoma (Caco2) and lung carcinoma (NCI-H2) cell lines for related thiazole compounds .
- Inhibition of Protein Kinases : The compound has been evaluated for its inhibitory effects on several protein kinases involved in cell cycle regulation and apoptosis. Notably, it has shown promising results against DYRK1A and GSK3α/β kinases, which are critical in oncogenic signaling pathways .
- Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .
Antitumor Efficacy
The following table summarizes the anticancer activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Caco2 (Colorectal) | < 10 | |
| HCT116 (Colorectal) | < 10 | |
| MDA-MB 231 (Breast) | > 10 | |
| PC3 (Prostate) | > 10 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
- Substituents on the Phenyl Ring : Electron-donating groups at specific positions significantly increase the anticancer activity .
Case Studies
- Study on DYRK1A Inhibition : A recent study demonstrated that compounds structurally similar to the target molecule inhibited DYRK1A with IC50 values in the nanomolar range. This inhibition correlated with reduced cell proliferation in tumor models .
- Anticonvulsant Activity : In a picrotoxin-induced convulsion model, thiazole derivatives exhibited significant anticonvulsant properties, suggesting potential for developing new antiepileptic drugs .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide exhibit significant antimicrobial properties. Studies indicate that thiazolidine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. It may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammation. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Properties
This compound has been investigated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Its ability to target specific cancer cell lines makes it a candidate for further development as an anticancer drug.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, treatment with N-(4,5-dihydro-1,3-thiazol-2-yl)-4-{(5Z)-4-oxo... resulted in reduced paw swelling and decreased levels of pro-inflammatory cytokines. Histological analysis revealed less joint damage compared to untreated controls, supporting its anti-inflammatory potential .
Comparison with Similar Compounds
Structural Features
The target compound shares core motifs with several analogs (Table 1):
Key Observations:
- The target compound’s 3-methoxyphenylmethylidene group distinguishes it from analogs with dihydrodioxin (e.g., 9m ) or phenylsulfonyl substituents .
- Unlike triazole derivatives , the target retains a thiazolidinone core, which may enhance hydrogen-bonding interactions due to the 4-oxo and sulfanylidene groups.
Spectroscopic and Electronic Properties
Bioactivity Considerations
While direct bioactivity data for the target compound are lacking, insights can be inferred from analogs:
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound?
The compound can be synthesized via multi-step organic reactions, including cyclization and condensation. For example, thiazolidinone cores are often formed through base-catalyzed cyclocondensation of thioamides with α-haloketones. The (5Z)-configuration of the exocyclic double bond is critical and can be controlled using steric or electronic directing groups during synthesis. Characterization typically involves -NMR, -NMR, IR, and mass spectrometry to confirm structural integrity and purity .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- NMR : Use -NMR to identify protons in the thiazole and thiazolidinone rings (δ 2.8–3.5 ppm for dihydrothiazole protons) and the (5Z)-configured exocyclic double bond (δ 6.5–7.2 ppm). -NMR confirms carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) groups.
- X-ray crystallography : For absolute configuration, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and angles, particularly the Z-configuration of the methoxyphenylmethylidene moiety .
Q. What purification strategies are effective for isolating this compound?
Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) effectively removes byproducts. Recrystallization from ethanol or DCM/hexane mixtures improves purity .
Advanced Research Questions
Q. How can computational methods predict and analyze the electronic properties of this compound?
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, revealing nucleophilic/electrophilic regions. The thiazolidinone sulfur and carbonyl oxygen show high ESP values, indicating potential binding sites .
- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap) and predict reactivity. The conjugated system in the (5Z)-configuration may enhance charge-transfer properties .
Q. How should researchers address contradictions between experimental and computational data?
- Statistical validation : Apply multivariate analysis (e.g., principal component analysis) to identify outliers in spectroscopic or crystallographic datasets.
- Docking studies : If biological activity conflicts with predicted binding affinities, re-evaluate force field parameters or solvent effects in molecular dynamics (MD) simulations .
Q. What experimental design principles optimize reaction conditions for this compound?
- Design of Experiments (DoE) : Use a central composite design to optimize variables (e.g., temperature, catalyst loading). For example, in flow chemistry setups, residence time and reagent stoichiometry significantly impact yield .
- Kinetic profiling : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps (e.g., cyclization) and adjust heating/cooling protocols accordingly .
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved?
- Data collection : Use synchrotron radiation for weakly diffracting crystals. For twinned data, apply the TwinRotMat algorithm in SHELXL to refine overlapping lattices.
- Hydrogen bonding analysis : Identify intra-molecular interactions (e.g., N–H···O=S) that stabilize the crystal packing, which can guide co-crystallization strategies with solvents like DMSO .
Methodological Tables
Table 1. Key spectroscopic benchmarks for structural validation:
| Functional Group | -NMR (ppm) | -NMR (ppm) | IR (cm) |
|---|---|---|---|
| Thiazole ring | 3.1–3.4 (m, 2H) | 45–50 (CH) | – |
| C=O (thiazolidinone) | – | 170–175 | 1680–1700 (stretch) |
| C=S (thione) | – | 185–195 | 1200–1250 (stretch) |
| (5Z)-CH=CH | 6.7–7.1 (d, J=12 Hz) | 125–130 | – |
Table 2. Computational parameters for electronic analysis:
| Method | Basis Set | Property Analyzed | Software |
|---|---|---|---|
| ESP surface mapping | 6-31G(d) | Electrostatic potential | Multiwfn |
| HOMO-LUMO calculation | B3LYP/6-31G(d) | Orbital energy gap (~3.2 eV) | Gaussian |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
